molecular formula C19H23NO4 B1181520 Reticulin CAS No. 1699-46-3

Reticulin

Cat. No.: B1181520
CAS No.: 1699-46-3
Attention: For research use only. Not for human or veterinary use.
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Description

Reticulin is a type of fiber found in connective tissue, primarily composed of type III collagen. It forms a network or mesh that provides structural support in various soft tissues, including the liver, bone marrow, and lymphatic system . This compound fibers are known for their delicate and branched structure, which is essential for maintaining the integrity and function of these tissues.

Mechanism of Action

Target of Action

Reticulin is a type of fiber in connective tissue composed of type III collagen secreted by reticular cells . It forms a network or mesh, acting as a supporting structure in soft tissues such as the liver, bone marrow, and the tissues and organs of the lymphatic system . This compound fibers crosslink to form a fine meshwork .

Mode of Action

This compound fibers are involved in the formation of a highly ordered cellular network that provides support . They interact with various proteins such as newly synthesized glycoproteins, E3-ubiquitin-protein ligase, TRIM21 (Tripartite motif containing protein-21), the glucocorticoid receptors, cyclophilin-B or PPIB (peptidyl-prolyl cis–trans isomerase B), gamma-aminobutyric acid receptor-associated protein, protein disulfide-isomerase (PDI), eukaryotic initiator factor 2 (EIF2) and many more .

Biochemical Pathways

This compound fibers are involved in several biochemical pathways. They are involved in bending and shaping the ER membrane, in trafficking of material from the ER to the Golgi apparatus, and in apoptosis . Megakaryocytes and platelets are directly involved in many fibrotic processes that involve stimulation of fibrogenic pathways or inhibition of the dynamic process of removal of this compound fibers .

Result of Action

The result of this compound action is the formation of a supportive meshwork in various tissues. This network acts as a supporting mesh in soft tissues such as the liver, bone marrow, and the tissues and organs of the lymphatic system . It is also involved in the formation of the endoplasmic reticulum and influences endoplasmic reticulum-Golgi trafficking, vesicle formation, and membrane morphogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Reticulin fibers are naturally synthesized by reticular cells, which secrete type III collagen. The synthesis involves the formation of procollagen, which undergoes enzymatic modifications to become collagen. This process includes hydroxylation, glycosylation, and the formation of triple helices, which are then secreted into the extracellular matrix where they assemble into this compound fibers .

Industrial Production Methods

Industrial production of this compound is not common due to its biological origin. collagen, the primary component of this compound, can be extracted from animal tissues through processes involving acid or enzymatic hydrolysis. The extracted collagen can then be purified and processed for various applications .

Scientific Research Applications

Comparison with Similar Compounds

Reticulin is unique due to its composition of type III collagen and its specific role in forming delicate, branched networks in connective tissues. Similar compounds include:

This compound’s uniqueness lies in its ability to form fine, supportive networks, which are crucial for the function of soft tissues and organs .

Properties

IUPAC Name

1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12/h4-5,9-11,15,21-22H,6-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLYRWXGMIUIHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862010
Record name 1-[(3-Hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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